N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted with a 2-((3,4-difluorophenyl)amino)-2-oxoethyl group at the 4-position and a benzo[d][1,3]dioxole-5-carboxamide moiety at the 2-position. The benzodioxole ring, a fused bicyclic system with two oxygen atoms, contributes to metabolic stability and modulates solubility.
Properties
IUPAC Name |
N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4S/c20-13-3-2-11(6-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWAEWZIIQFWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory properties.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins and other inflammatory mediators. The inhibition of cox enzymes by this compound prevents this conversion, thereby disrupting the pathway and reducing inflammation.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their anti-inflammatory activity. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would likely impact the compound’s bioavailability and efficacy.
Result of Action
The inhibition of COX enzymes results in a decrease in the production of inflammatory mediators. This leads to a reduction in inflammation, making the compound potentially useful in the treatment of inflammatory conditions.
Biological Activity
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific molecular targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiazole moiety linked to a benzo[d][1,3]dioxole, which is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- EGFR Inhibition : The compound may act as an epidermal growth factor receptor (EGFR) inhibitor. Studies have shown that thiazole derivatives can inhibit EGFR activity, which is crucial in many cancers .
- Antitumor Activity : Various derivatives have demonstrated significant antitumor effects against human cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation is noteworthy .
- Selective Toxicity : Preliminary studies suggest that this compound exhibits selective toxicity against cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development .
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Activity | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| EGFR Inhibition | HeLa (Cervical Cancer) | 5.0 | High |
| Antiproliferative | MCF-7 (Breast Cancer) | 3.6 | Moderate |
| Cytotoxicity | HUVEC (Normal Cells) | >50 | Low |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related thiazole derivative in vitro. The compound exhibited a significant reduction in cell viability in HeLa cells with an IC50 value of 5.0 μM, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Selective Toxicity
In another investigation involving MCF-7 breast cancer cells and normal human umbilical vein endothelial cells (HUVEC), the compound showed selective cytotoxicity. It achieved an IC50 of 3.6 μM against MCF-7 while demonstrating minimal toxicity to HUVEC cells (>50 μM), suggesting its potential as a targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related molecules based on three components: (1) the carboxamide scaffold, (2) the thiazole core, and (3) substituent effects.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Comparisons
Carboxamide Group Variations The benzodioxole carboxamide in the target compound contrasts with nitrothiophene carboxamides (e.g., ). Benzodioxole, with its oxygen-rich ring, balances metabolic stability and moderate polarity .
Thiazole Core Modifications The 4-position substitution with 2-((3,4-difluorophenyl)amino)-2-oxoethyl provides a flexible linker, enabling conformational adaptability. This contrasts with rigid aryl sulfonyl groups in triazole-thione derivatives (e.g., ), which restrict mobility but enhance planarity for intercalation.
Substituent Effects Fluorine atoms on the aryl ring (3,4-difluoro vs. 2,4-difluoro in ) influence dipole interactions and lipophilicity. The 3,4-difluoro configuration may enhance binding to targets with hydrophobic crevices compared to methoxy-substituted analogues (e.g., HSD-2 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
